molecular formula C7H13BrO B12095401 3-(Bromomethyl)-3-ethyloxolane

3-(Bromomethyl)-3-ethyloxolane

Cat. No.: B12095401
M. Wt: 193.08 g/mol
InChI Key: SUBVKHAFNYWIPD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-ethyloxolane is an organic compound featuring a bromomethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-ethyloxolane typically involves the bromination of 3-ethyloxolane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS as brominating agents under controlled conditions ensures high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, the compound can be oxidized to form corresponding oxolane derivatives or reduced to remove the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in ether solvents.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.

    Elimination: Formation of ethyloxolene derivatives.

    Oxidation: Formation of oxolane carboxylic acids.

    Reduction: Formation of 3-ethyloxolane.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-3-ethyloxolane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.

Industry: The compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-3-ethyloxolane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.

Comparison with Similar Compounds

    3-(Chloromethyl)-3-ethyloxolane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    3-(Iodomethyl)-3-ethyloxolane: Contains an iodine atom, which is more reactive than bromine, making it useful in different synthetic applications.

    3-(Hydroxymethyl)-3-ethyloxolane: Features a hydroxyl group, making it less reactive in substitution reactions but useful in hydrogen bonding interactions.

Uniqueness: 3-(Bromomethyl)-3-ethyloxolane is unique due to the balance of reactivity and stability provided by the bromine atom. This makes it a versatile intermediate in various chemical transformations, distinguishing it from its chloro, iodo, and hydroxy counterparts.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

3-(bromomethyl)-3-ethyloxolane

InChI

InChI=1S/C7H13BrO/c1-2-7(5-8)3-4-9-6-7/h2-6H2,1H3

InChI Key

SUBVKHAFNYWIPD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1)CBr

Origin of Product

United States

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